4-tert-butyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide
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Overview
Description
4-tert-butyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrogen atom or an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-tert-butylbenzohydrazide and 3-methylthiophene-2-carbaldehyde in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure to obtain the desired hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Corresponding oxides or sulfoxides.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
4-tert-butyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its ability to inhibit specific enzymes, making it a candidate for enzyme inhibitor studies.
Industrial Applications: Potential use as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N’-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide
- 4-tert-butyl-N’-[(E)-(4-(3-fluoropropoxy)phenyl)methylidene]benzohydrazide
- 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-tert-butyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C17H20N2OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H20N2OS/c1-12-9-10-21-15(12)11-18-19-16(20)13-5-7-14(8-6-13)17(2,3)4/h5-11H,1-4H3,(H,19,20)/b18-11+ |
InChI Key |
VQAQRYHBZCMRPD-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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